Hydroxy Bosentan
Overview
Description
Hydroxy Bosentan is an active phase I metabolite of bosentan . It is produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9 . Bosentan is an antagonist of the endothelin receptors type A and type B . Up to 20% of the activity of bosentan may be due to the action of hydroxy bosentan because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma .
Synthesis Analysis
The synthesis of bosentan involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxy phenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide with (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a key step .Molecular Structure Analysis
The molecular formula of Hydroxy Bosentan is C27H29N5O7S . The molecular weight is 567.6 g/mol . The IUPAC name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide .Chemical Reactions Analysis
Bosentan forms three metabolites: M1, desmethylbosentan, M2, hydroxy bosentan, and M3, desmethylhydroxylbosentan . Several LC–MS–MS methods have been developed to quantify bosentan and its metabolites in plasma using the selected reaction monitoring mode .Scientific Research Applications
Influence on Bosentan Determination in Human Plasma : Hydroxy Bosentan is an active metabolite of Bosentan, and it reaches a maximum concentration in plasma of 5-8% of Bosentan’s maximum concentration. The study aimed to evaluate the reliability of a bioanalytical method by assessing the influence of this metabolite on the determination of Bosentan in human plasma (Gilant et al., 2015).
Comparative Pharmacokinetics in Different Ethnic Groups : A study compared the pharmacokinetics of Bosentan in Caucasian and Japanese subjects, noting differences in the peak plasma concentration of Ro 48–5033, a pharmacologically active hydroxy metabolite of Bosentan. This research suggests no dose adjustment of Bosentan is necessary for Japanese patients compared to Caucasian patients (Giersbergen & Dingemanse, 2005).
Method for Simultaneous Quantification in Human Plasma : A sensitive and selective bioanalytical method has been developed for the simultaneous determination of Bosentan and Hydroxy Bosentan in human plasma. This method was successfully applied to a bioequivalence study of Bosentan formulations in healthy subjects (Parekh et al., 2012).
Pharmacological Characterization : Bosentan, and by extension its metabolite Hydroxy Bosentan, was characterized as a potent orally active nonpeptide endothelin receptor antagonist. This study highlighted its potential usefulness in clinical disorders associated with vasoconstriction (Clozel et al., 1994).
Interactions with Other Drugs : Investigations into the mutual pharmacokinetic interactions between Bosentan and other drugs, such as simvastatin, have been carried out. These studies are crucial for understanding how Bosentan and its metabolites, including Hydroxy Bosentan, interact with other medications (Dingemanse et al., 2003).
Safety And Hazards
properties
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Bosentan | |
CAS RN |
253688-60-7 | |
Record name | Ro 48-5033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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